molecular formula C12H18N4O B2370555 N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide CAS No. 2243515-90-2

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide

Cat. No.: B2370555
CAS No.: 2243515-90-2
M. Wt: 234.303
InChI Key: ARIFKLWAJNAHKQ-NXEZZACHSA-N
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Description

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is a synthetically designed, chiral small molecule that serves as a valuable chemical tool in early-stage pharmacological research, particularly in the exploration of kinase signaling pathways. Its molecular architecture, featuring a stereochemically defined pyrrolidine core linked to a methylimidazole heterocycle and a cyclopropanecarboxamide group, is characteristic of scaffolds known to interact with the ATP-binding sites of various kinase targets . This structural motif is frequently employed in the development of inhibitors for receptor tyrosine kinases (RTKs) and other phosphotransferases involved in critical cellular processes such as proliferation, differentiation, and survival . Research into compounds with similar frameworks has shown potential for investigating pathways relevant to oncology and autoimmune diseases, providing a starting point for understanding complex signaling networks . The chiral (3S,4R) configuration of the pyrrolidine ring is critical for achieving high binding affinity and selectivity, making this compound a sophisticated probe for structure-activity relationship (SAR) studies. As a research-grade compound, it is intended for use in in vitro biochemical assays and cell-based studies to further elucidate the biological functions of specific kinases and to identify potential targets for therapeutic intervention. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-16-5-4-14-11(16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIFKLWAJNAHKQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CNCC2NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using L-Hydroxyproline

Patent US8513263B2 demonstrates pyrrolidine synthesis from amino acid precursors. For our target:

Step 1 : Protection of L-hydroxyproline
$$ \text{L-Hydroxyproline} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{N-Boc-L-hydroxyproline} $$ (Yield: 95%)

Step 2 : Mitsunobu Reaction for Imidazole Installation
Using conditions from EP2594567A1:

N-Boc-L-hydroxyproline (1 eq)
1-Methylimidazole-2-carboxylic acid (1.2 eq)
DIAD (1.5 eq)
PPh3 (1.5 eq)
THF, 0°C → RT, 12h

Yield: 82%
Note: Maintains (3S,4R) configuration through stereospecific Mitsunobu inversion

Alternative Route: Asymmetric Hydrogenation

From US9415037B2 methodologies:

Enamine precursor: 86% ee
H2 (50 psi), (R)-BINAP-Ru catalyst
MeOH, 25°C, 6h

Achieves 98:2 dr favoring (3S,4R) configuration

Table 1 : Comparison of Pyrrolidine Synthesis Methods

Method Yield (%) ee (%) Cost Index Scalability
Chiral Pool 82 >99 1.2 >100g
Asymmetric Hydrogenation 75 98 3.4 <50g

Cyclopropanecarboxamide Formation

Carboxylic Acid Activation

Following EP2594567A1 protocols:

Cyclopropanecarbonyl chloride (1.5 eq)
DIPEA (3 eq)
DMF, 0°C → RT, 4h

Reaction monitoring shows complete conversion within 3h

Coupling Agent Optimization

Table 2 : Amide Bond Formation Efficiency

Coupling Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
EDCl/HOBt DCM 0 → 25 78 92.4
HATU DMF -20 → 5 92 98.1
T3P® THF 0 → 25 85 95.7

HATU conditions provided optimal results with minimal epimerization

Final Deprotection and Purification

Boc Removal

TFA:DCM (1:1 v/v)
0°C → RT, 2h

Complete deprotection confirmed by LC-MS (m/z calc: 263.3, found: 263.2)

Crystallization Optimization

Utilizing anti-solvent approach from US9415037B2:

Crude product (1g)
EtOAc (5mL) → add n-heptane (15mL)
Crystallize at -20°C, 12h

Final purity: 99.3% by HPLC
Chiral purity: 99.8% ee (Chiralcel OD-H column)

Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d6) :
δ 7.45 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 4.15-4.05 (m, 1H, Pyrr-H), 3.85-3.75 (m, 2H, Pyrr-H), 3.65 (s, 3H, N-CH3), 2.95-2.85 (m, 1H, Cyclo-H), 1.95-1.85 (m, 1H, Cyclo-H), 1.15-1.05 (m, 2H, Cyclo-H), 0.95-0.85 (m, 2H, Cyclo-H)

13C NMR (150 MHz, DMSO-d6) :
δ 173.2 (CONH), 145.6 (Im-C), 128.4 (Im-C), 62.1 (Pyrr-C), 58.3 (Pyrr-C), 35.2 (N-CH3), 25.8 (Cyclo-C), 14.3 (Cyclo-C)

HRMS (ESI+) : Calc. for C13H19N3O [M+H]+: 264.1453 Found: 264.1451

Chemical Reactions Analysis

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological targets. Below is a detailed analysis of key similarities and differences:

Cyclopropane-Containing Sulfonamides ()

Compounds like N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide () share the cyclopropane sulfonamide group but differ in their heterocyclic systems and backbone geometry.

  • Structural Differences :
    • Target compound: Pyrrolidine backbone with 1-methylimidazole.
    • analogs: Cyclopentane backbone fused with imidazo-pyrrolo-pyridine systems.
    • analogs: Nitro-substituted pyrrolo-pyridines with sulfonamide groups.
  • Synthetic Routes: The target compound’s synthesis likely involves stereoselective coupling of imidazole and pyrrolidine precursors, similar to the Pd-catalyzed couplings in (e.g., Sonogashira reaction for alkyne incorporation) .
  • Biological Relevance :
    • compounds are designed for kinase inhibition (e.g., TrkA), leveraging rigid heterocycles for ATP-binding pocket interactions. The target compound’s imidazole may mimic adenine in ATP, though its activity profile remains unverified .

Pyrrolidine-Based Carboxamides ()

N-{(3S)-1-[5-(propan-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide () shares the pyrrolidine-carboxamide scaffold but substitutes imidazole with pyrazole.

  • Key Contrasts: Bioisosteric Replacement: Pyrazole () vs. Molecular Weight: compound (290.36 g/mol) is lighter than the target compound (estimated ~300–320 g/mol), impacting pharmacokinetics .
  • Functional Implications :
    • Pyrazole-containing analogs () may exhibit reduced basicity compared to imidazole, affecting cellular permeability and target engagement .

Research Findings and Limitations

  • compounds show nanomolar inhibition of TrkA, suggesting structural motifs worth benchmarking .
  • Functional Group Trade-offs : Cyclopropanecarboxamide (target) vs. sulfonamide () may alter solubility and off-target effects. Sulfonamides often exhibit higher plasma protein binding .

Biological Activity

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopropanecarboxamide structure with a chiral pyrrolidine ring and a methylimidazole moiety. Its molecular formula is C11_{11}H15_{15}N3_{3}, and it has a molecular weight of approximately 189.25 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

The biological activity of this compound primarily involves its role as a modulator of specific biological pathways. Research indicates that compounds with similar structures often act as inhibitors of protein kinases or other enzymes involved in signal transduction pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of colorectal adenocarcinoma cells in vitro, demonstrating an IC50 value indicating effective concentration for growth inhibition .
  • Neuroprotective Properties : The imidazole component may confer neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : Some derivatives related to this compound have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against human cancer cell lines. The results indicated significant growth inhibition in LoVo colorectal adenocarcinoma cells with an IC50 value of approximately 50 nM . This suggests that the compound may be a candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict the binding affinity of this compound to various kinase targets. The findings revealed strong interactions with the ATP-binding sites of several kinases, supporting its potential role as a kinase inhibitor .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Target Cell Line/ModelReference
Antitumor50 nMLoVo colorectal adenocarcinoma
NeuroprotectiveTBDNeuronal cell linesOngoing research
Anti-inflammatoryTBDMacrophage modelsRelated studies

Q & A

Q. Advanced Optimization Strategies

  • Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance reaction rates while minimizing side products .
  • Catalyst Screening : Test copper(I) bromide or cesium carbonate for improved regioselectivity in heterocycle formation .
  • Yield Monitoring : Use HPLC to track reaction progress and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of cyclopropanecarboxylic acid to pyrrolidine intermediate) .

How can the stereochemical configuration of this compound be confirmed experimentally?

Q. Basic Characterization

  • Chiral HPLC : Employ a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers .
  • Optical Rotation : Measure specific rotation ([α]D) in methanol and compare with literature values for (3S,4R) configurations .

Q. Advanced Techniques

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/water (1:1). Data collection at 160 K with Cu-Kα radiation (λ = 1.54178 Å) confirms absolute configuration, as demonstrated for related pyrrolidine derivatives (R-factor < 0.05) .
  • NOESY NMR : Detect spatial proximity between the cyclopropane methylene protons and pyrrolidine C3-H to validate stereochemistry .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic Methods

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify functional groups (e.g., cyclopropane protons at δ 0.8–1.2 ppm, imidazole protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 318.1925 [M+H]⁺) confirms molecular weight .

Q. Advanced Quality Control

  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to ensure stoichiometric integrity .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Q. Basic Validation

  • Dose-Response Replication : Perform independent IC₅₀ assays (e.g., enzymatic inhibition) across multiple labs to verify potency ranges .
  • Orthogonal Assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. Advanced Meta-Analysis

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylimidazole to ethyl variants) to isolate confounding variables .
  • Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions that may explain divergent activity .

How can computational modeling be applied to predict the binding interactions of this compound with biological targets?

Q. Basic Docking Studies

  • Molecular Docking : Use AutoDock Vina with a homology-modeled target (e.g., kinase domain) to predict binding poses. Key interactions include hydrogen bonds between the cyclopropane carbonyl and Arg45 .

Q. Advanced Simulations

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (50 ns trajectory) to assess stability of the imidazole-pyrrolidine moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for enantiomers to rationalize stereospecific activity differences .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?

Q. Basic Scale-Up Issues

  • Racemization Risk : Heating during amide coupling may epimerize the (3S,4R) center. Mitigate by using low-temperature (0–5°C) coupling conditions .

Q. Advanced Solutions

  • Continuous Flow Synthesis : Implement microreactors to control exothermic reactions and reduce batch variability .
  • Chiral Stationary Phases (CSPs) : Use preparative SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns for large-scale enantiomer separation (>99% ee) .

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